molecular formula C24H30N4O3 B1248514 Tris[2-(4-aminophenoxy)ethyl]amine

Tris[2-(4-aminophenoxy)ethyl]amine

Cat. No.: B1248514
M. Wt: 422.5 g/mol
InChI Key: IUUSVDRWOMTIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris[2-(4-aminophenoxy)ethyl]amine is a tripodal triamine compound featuring a central tertiary amine nitrogen atom connected to three 2-(4-aminophenoxy)ethyl arms. Each arm consists of an ether linkage (-O-) and a terminal primary amine group (-NH₂) attached to a para-substituted phenyl ring. This architecture imparts unique flexibility, reactivity, and coordination capabilities, making it valuable in supramolecular chemistry and polymer crosslinking. For instance, it serves as a building block for tripodal amide receptors capable of anion binding via hydrogen bonding and π-interactions .

Properties

Molecular Formula

C24H30N4O3

Molecular Weight

422.5 g/mol

IUPAC Name

4-[2-[bis[2-(4-aminophenoxy)ethyl]amino]ethoxy]aniline

InChI

InChI=1S/C24H30N4O3/c25-19-1-7-22(8-2-19)29-16-13-28(14-17-30-23-9-3-20(26)4-10-23)15-18-31-24-11-5-21(27)6-12-24/h1-12H,13-18,25-27H2

InChI Key

IUUSVDRWOMTIKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCCN(CCOC2=CC=C(C=C2)N)CCOC3=CC=C(C=C3)N

Synonyms

tris(2-(4-aminophenoxy)ethyl)amine

Origin of Product

United States

Comparison with Similar Compounds

(a) Tris[4-(4-aminophenoxy)phenyl]ethane (TAPE)
  • Structure: TAPE replaces the central tertiary amine with a trisubstituted ethane core. Each arm contains a phenyl ether group linked to a 4-aminophenoxy moiety.
  • Key Differences: Central Core: Ethane (C-C) vs. tertiary amine (N) in Tris[2-(4-aminophenoxy)ethyl]amine. Rigidity: The ethane core in TAPE introduces greater steric hindrance, reducing conformational flexibility compared to the amine core.
  • Applications : TAPE is used as a crosslinker in polyimides and polyamides, enhancing high-temperature shape memory properties due to its tetrahedral geometry and aromatic stability .
(b) Tris[(4-aminophenoxy)phenyl]phosphine Oxide (TNPO)
  • Structure : TNPO substitutes the central amine with a phosphine oxide (P=O) group. Each arm includes a phenyl ether and terminal amine.
  • Key Differences: Polarity: The P=O group in TNPO increases polarity, improving solubility in polar solvents. Thermal Stability: Phosphine oxide imparts higher thermal stability (up to 400°C) compared to the amine core in this compound .
  • Applications : TNPO is employed in flame-retardant polymers and high-performance composites.

Coordination Chemistry Analogues

(a) Tris{2-[4-(2-pyridyl)pyrimidin-2-yl-sulfanyl]ethyl}amine
  • Structure: This compound features sulfur-containing pyrimidine-pyridyl arms instead of aminophenoxy groups.
  • Key Differences: Ligand Type: Sulfur and nitrogen heterocycles enable metal coordination via pyridyl and pyrimidine N atoms, contrasting with the primary amine coordination in this compound. Geometry: The sulfur bridges create a distorted octahedral geometry in metal complexes, while the ether-linked arms in the reference compound favor trigonal prismatic coordination .
  • Applications : Used in catalysis and luminescent materials due to strong metal-ligand interactions.
(b) Zn(C24H27N7O3)2 (Zinc Dinitrate Complex)
  • Structure: A zinc complex with a tris-pyridyl ligand derived from Tris[2-(dimethylamino)ethyl]amine (Me6TREN).
  • Key Differences: Ligand Basicity: Me6TREN’s tertiary amines exhibit weaker coordination compared to the primary amines in this compound. Solubility: The nitrate counterions and hydroxyl groups in the zinc complex enhance aqueous solubility, unlike the hydrophobic phenyl groups in the reference compound .
  • Applications: Studied for magnetic and catalytic properties in bioinorganic systems.

Functional Analogues in Polymer Chemistry

(a) Tris[2-(dimethylamino)ethyl]amine (Me6TREN)
  • Structure: Contains tertiary dimethylamino groups instead of primary amines.
  • Key Differences: Reactivity: Tertiary amines in Me6TREN act as electron donors in atom transfer radical polymerization (ATRP), whereas primary amines in this compound participate in nucleophilic reactions (e.g., amide coupling). Applications: Me6TREN is a catalyst for polymer grafting, while the reference compound is used in anion receptors and crosslinkers .
(b) Tris{2-[(2,6-dimethylphenyl)amino]ethyl}amine
  • Structure : Features bulky 2,6-dimethylphenyl substituents on the amine arms.
  • Key Differences: Steric Effects: The methyl groups hinder molecular packing, reducing crystallinity compared to the planar phenyl rings in this compound. Solubility: Enhanced solubility in non-polar solvents due to alkyl substituents .
  • Applications : Explored in host-guest chemistry for selective substrate binding.

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